molecular formula C16H25NO9 B11704800 (5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

Cat. No.: B11704800
M. Wt: 375.37 g/mol
InChI Key: POOQFLLMEIHRRF-UHFFFAOYSA-N
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Description

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and amidation. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy and ethoxy groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy and acetamido groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: can be compared with other similar compounds such as:

These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and applications. The unique combination of acetyloxy, acetamido, and ethoxy groups in [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE makes it particularly versatile and valuable in various research fields.

Properties

Molecular Formula

C16H25NO9

Molecular Weight

375.37 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C16H25NO9/c1-6-22-16-13(17-8(2)18)15(25-11(5)21)14(24-10(4)20)12(26-16)7-23-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)

InChI Key

POOQFLLMEIHRRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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